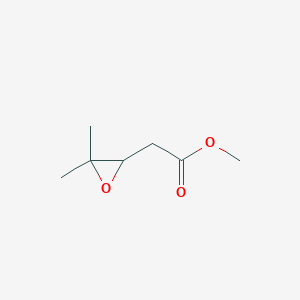
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate, also known as MDOA, is a chemical compound that belongs to the oxirane family. It is a colorless liquid with a fruity odor and is commonly used as a reagent in organic synthesis. MDOA has gained increasing attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate molecule. It can also act as a Lewis acid, accepting electrons from a donor molecule. In addition, Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can undergo ring-opening reactions, leading to the formation of various functional groups.
Effets Biochimiques Et Physiologiques
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate has been shown to exhibit antimicrobial properties against various pathogens, including bacteria and fungi. It has also been reported to possess anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively easy to synthesize and handle in the laboratory. However, Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can be hazardous and requires proper safety precautions during handling and storage.
Orientations Futures
There are several potential future directions for research on Methyl 2-(3,3-dimethyloxiran-2-yl)acetate. One area of interest is the development of new synthetic methodologies using Methyl 2-(3,3-dimethyloxiran-2-yl)acetate as a key reagent. Another potential direction is the investigation of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate's biological activity and its potential applications in medicine and healthcare. Additionally, the development of new derivatives and analogs of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate may lead to the discovery of novel compounds with unique properties and applications.
Méthodes De Synthèse
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can be synthesized through the reaction between 2-bromo-3,3-dimethyloxirane and methyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through the opening of the oxirane ring, resulting in the formation of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate.
Applications De Recherche Scientifique
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate has been widely used as a reagent in organic synthesis, particularly in the preparation of chiral molecules and natural products. It has also been employed in the development of new drugs and pharmaceuticals due to its ability to modify the structure and activity of biologically active compounds.
Propriétés
Numéro CAS |
124818-71-9 |
|---|---|
Nom du produit |
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(2)5(10-7)4-6(8)9-3/h5H,4H2,1-3H3 |
Clé InChI |
VGHVOVPUGNBRHK-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC(=O)OC)C |
SMILES canonique |
CC1(C(O1)CC(=O)OC)C |
Synonymes |
Oxiraneacetic acid, 3,3-dimethyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



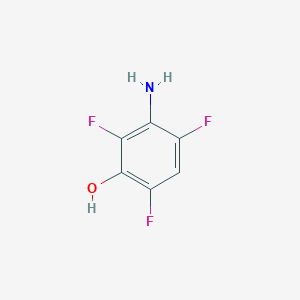
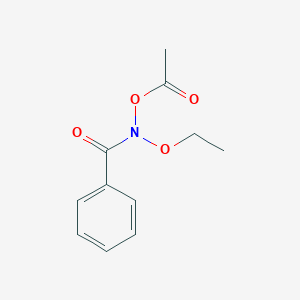

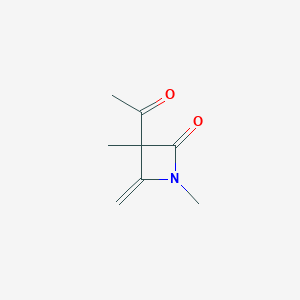
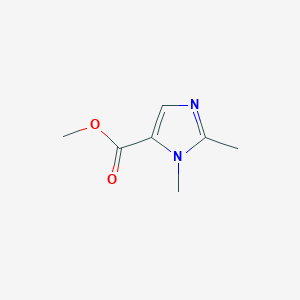
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
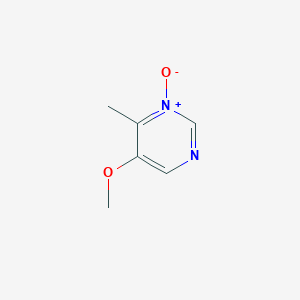
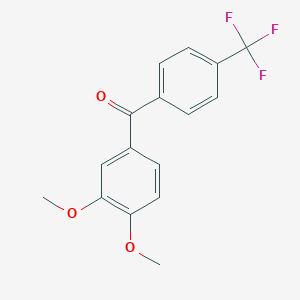
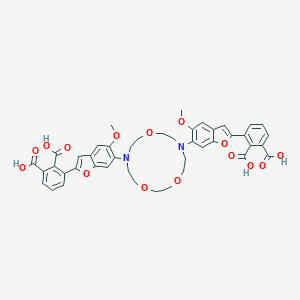

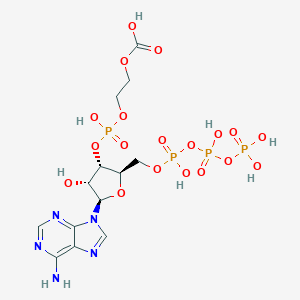
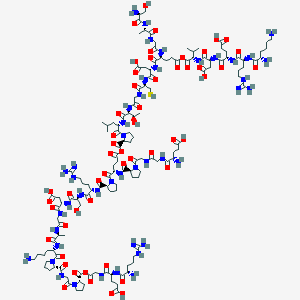

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)